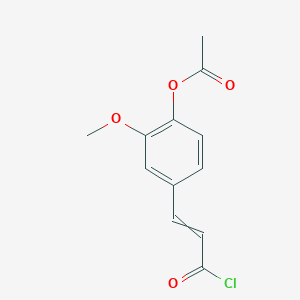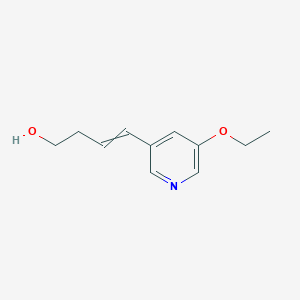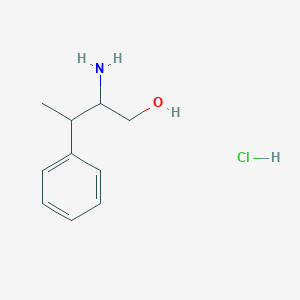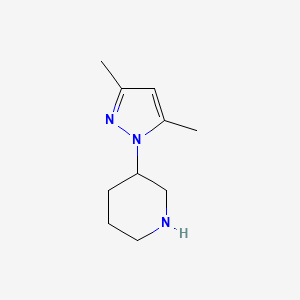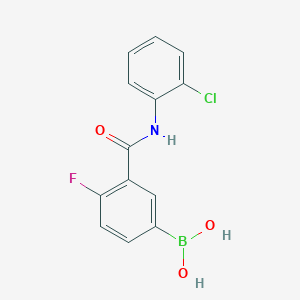
4-氟-3-(2-氯苯基氨基甲酰基)苯硼酸
描述
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C13H10BClFNO3 and a molecular weight of 293.49 g/mol . This compound is notable for its unique structure, which includes both fluorine and chlorine substituents, making it a valuable reagent in various chemical reactions and applications.
科学研究应用
Chemistry:
Catalysis: Used as a reagent in various catalytic processes, including cross-coupling reactions.
Material Synthesis: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Drug Development: Investigated for its potential in the development of new pharmaceuticals due to its unique chemical properties.
Medicine:
Therapeutic Agents: Explored for its potential as a therapeutic agent in the treatment of diseases, particularly in oncology and infectious diseases.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Agriculture: Investigated for its potential use in the development of agrochemicals.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with proteins and other biomolecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, are influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to a range of cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid . Factors such as pH, temperature, and the presence of other biomolecules can affect the reactivity and stability of boronic acids .
生化分析
Biochemical Properties
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and kinases, forming covalent bonds with the active sites of these enzymes . This interaction can lead to the inhibition of enzyme activity, which is crucial in regulating various biochemical pathways. Additionally, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical reactions .
Cellular Effects
The effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth . In normal cells, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid may have less pronounced effects, but it can still influence cell function by modulating signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that inhibit enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in key regulatory pathways . Additionally, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can interact with DNA and RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid can change over time. The compound is relatively stable at room temperature but may degrade over extended periods . Short-term exposure to the compound can lead to immediate changes in enzyme activity and cell function, while long-term exposure may result in more pronounced effects on cellular processes and gene expression . In vitro and in vivo studies have shown that the compound’s effects can persist for several days, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can induce significant changes in enzyme activity, gene expression, and cell signaling pathways . Toxic or adverse effects, such as organ damage and systemic toxicity, may occur at very high doses . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, which are responsible for its metabolism and detoxification . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound may also influence the activity of coenzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on enzyme activity and gene expression . The localization of the compound within subcellular compartments can also influence its stability and degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylcarbamoyl Intermediate: The initial step involves the reaction of 2-chloroaniline with a suitable carbonyl compound to form the phenylcarbamoyl intermediate.
Introduction of the Fluorine Substituent: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Borylation: The final step involves the borylation of the fluorinated intermediate using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation to form corresponding boronic esters or acids and reduction to form boronates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine sites.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products:
Aryl-Aryl Coupled Products: Resulting from Suzuki-Miyaura coupling
Boronic Esters and Acids: From oxidation reactions
Boronates: From reduction reactions
相似化合物的比较
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid
Comparison:
- 3-Chloro-4-fluorophenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group, making it less versatile in certain applications.
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid: Similar but without the chlorine substituent, which may affect its reactivity and selectivity in certain reactions.
- 4-Fluoro-3-(2-chloro-phenylcarbamoyl)phenylboronic acid: Unique due to the presence of both fluorine and chlorine substituents, providing distinct reactivity and selectivity profiles .
属性
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIBWQZYSPCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156306 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-31-9 | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2-chlorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



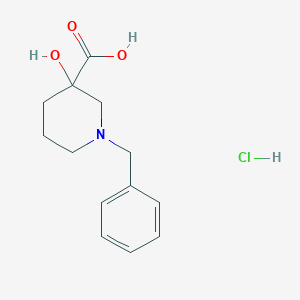
![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)
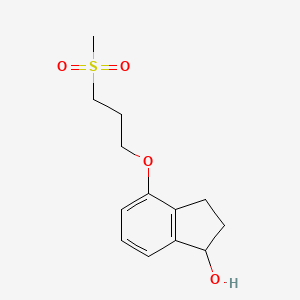

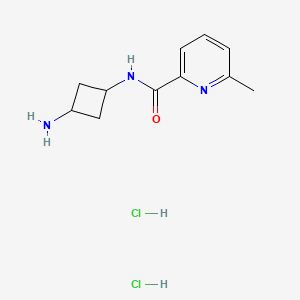
![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

